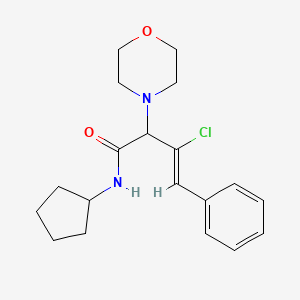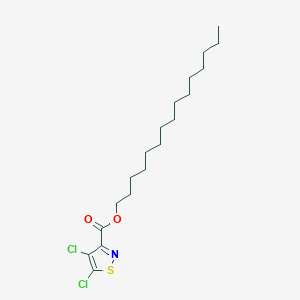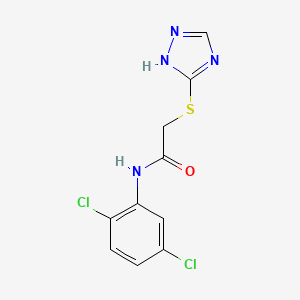![molecular formula C11H12N4 B11071077 N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B11071077.png)
N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine is an organic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine typically involves the reaction of 2-(2-pyridyl)ethylamine with 4-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)ethylamine: A simpler analogue with only the pyridine ring.
N-(Pyridin-2-yl)benzamide: Contains a benzamide group instead of the pyrimidine ring.
2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine: Features two pyridine rings.
Uniqueness
N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c1-2-6-13-10(3-1)4-8-14-11-5-7-12-9-15-11/h1-3,5-7,9H,4,8H2,(H,12,14,15) |
InChI Key |
PNBHHIDFFFAMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-{[(3-chloro-4-methylphenyl)amino]methylidene}-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B11071014.png)

![1-(4-Fluorophenyl)-3-{[2-(thiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11071017.png)
![3-Azabicyclo[3.2.1]octane-2,4-dione, 1,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-](/img/structure/B11071026.png)

![2-amino-4-(3-methoxyphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B11071032.png)

![3-(2-Chloro-5-nitrophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11071046.png)
![1-[8-fluoro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11071051.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B11071056.png)

![(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11071062.png)

